molecular formula C22H22ClNO6 B13828116 ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

Cat. No.: B13828116
M. Wt: 436.9 g/mol
InChI Key: BPZZWRPHVVDAPT-ACKYJMHYSA-N
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Description

This compound is a chiral ethyl ester featuring a stereochemically complex structure. Key structural elements include:

  • Core scaffold: A 3,4-dihydroisochromene ring substituted with chlorine (C5), hydroxyl (C8), and methyl (C3) groups.
  • Amino acid linkage: An (S)-configured α-amino acid moiety at C2, connected via an amide bond to the isochromene-7-carbonyl group.
  • Deuterated aromatic side chain: A 2,3,4,5,6-pentadeuteriophenyl group at the β-position of the propanoate ester, which may enhance metabolic stability by reducing first-pass oxidation .

Properties

Molecular Formula

C22H22ClNO6

Molecular Weight

436.9 g/mol

IUPAC Name

ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17+/m1/s1/i4D,5D,6D,7D,8D

InChI Key

BPZZWRPHVVDAPT-ACKYJMHYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OCC)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl

Origin of Product

United States

Biological Activity

Ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a chiral center at the ethyl propanoate moiety and includes a chloro-substituted isoquinoline derivative. The presence of multiple functional groups contributes to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. For instance, derivatives with an aryl group exhibited potent activity against Staphylococcus aureus, with inhibition zones comparable to standard drugs .
  • Antiviral Activity : The compound's structural analogs have been evaluated for their antiviral properties. Notably, derivatives containing the 8-hydroxyquinoline nucleus demonstrated significant inhibitory effects against dengue virus serotype 2 (DENV2), suggesting potential applications in antiviral therapy .
  • Anticancer Potential : Research indicates that related compounds may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline ring can enhance cytotoxicity against tumor cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Modulation of Signaling Pathways : It could affect key signaling pathways related to cell survival and apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several derivatives against Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that certain modifications to the isoquinoline core significantly enhanced antibacterial potency .
  • Antiviral Screening : In vitro studies on dengue virus showed that derivatives with increased lipophilicity had improved antiviral activity. For example, a derivative with a selectivity index (SI) of 39.5 exhibited low cytotoxicity while effectively inhibiting viral replication .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 (µM)CC50 (µM)SI
AntibacterialStaphylococcus aureus10505
AntiviralDENV20.4919.3939.5
AnticancerA549 Cell Line15604

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothetical Similarity Scores

Compound Name Isochromene Core Deuterium Substitution Ester Group Chlorine Substituent Tanimoto Similarity*
Target Compound Yes Yes (C6H5D5) Ethyl ester C5 1.00
Ethyl (2S)-2-Amino-3-(4-Hydroxyphenyl)Propanoate No No Ethyl ester No 0.35
(4-Methyl-2-Oxochromen-7-Yl) Furan-2-Carboxylate Yes (chromene) No Methyl ester No 0.58
(2R)-3-[[(2S)-3-(3-Chloro-4-Methoxyphenyl)-...Amino]Propanoyl]Amino]-2-Methylpropanoic Acid No No Free acid Yes (C3) 0.42

*Tanimoto scores (0–1) calculated using binary fingerprint similarity (e.g., MACCS keys), as validated in chemoinformatics studies .

Core Scaffold Comparison

The target compound’s 3,4-dihydroisochromene core shares partial homology with chromene derivatives like (4-methyl-2-oxochromen-7-yl) furan-2-carboxylate .

Deuterium Substitution

The pentadeuteriophenyl group is a rare structural feature. Deuterium’s kinetic isotope effect can reduce metabolic degradation of the phenyl ring, as seen in deuterated drugs like deutetrabenazine. In contrast, non-deuterated analogs (e.g., ethyl 2-amino-3-(4-hydroxyphenyl)propanoate ) may exhibit faster hepatic clearance.

Functional Group Analysis

  • Chlorine Substituent: The C5 chlorine in the target compound may enhance lipophilicity and electrophilic reactivity compared to non-halogenated analogs .
  • Ester vs. Acid : The ethyl ester in the target compound likely improves cell permeability relative to the free acid form of similar peptidomimetics .

Research Findings and Implications

  • Metabolic Stability : Deuterium substitution is hypothesized to extend half-life by slowing CYP450-mediated oxidation of the phenyl ring, a strategy validated in FDA-approved deuterated drugs .
  • Target Selectivity : The isochromene scaffold may interact with oxidoreductases or kinases, analogous to methylofuran’s role in microbial one-carbon metabolism .
  • Synthetic Challenges : The compound’s stereochemical complexity (S/R configurations at multiple centers) necessitates asymmetric synthesis techniques, increasing production costs compared to simpler analogs .

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